N-benzyl-2,4,5,6-tetrachloropyridine-3-carboxamide
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Overview
Description
N-benzyl-2,4,5,6-tetrachloropyridine-3-carboxamide is a chlorinated pyridine derivative with the molecular formula C13H8Cl4N2O. This compound is known for its unique chemical structure, which includes a benzyl group attached to a tetrachlorinated pyridine ring. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,4,5,6-tetrachloropyridine-3-carboxamide typically involves the reaction of 2,4,5,6-tetrachloronicotinic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,4,5,6-tetrachloropyridine-3-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Oxidation: Oxidative reactions can lead to the formation of more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex organic molecules.
Scientific Research Applications
N-benzyl-2,4,5,6-tetrachloropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other organic derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-benzyl-2,4,5,6-tetrachloropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other signaling molecules, resulting in the modulation of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pentachloropyridine: A perhalogenated pyridine derivative with similar reactivity.
4-benzyl-2,3,5,6-tetrachloropyridine: Another chlorinated pyridine with a benzyl group.
Tirbanibulin: A compound with a similar pyridine structure used as a microtubule inhibitor.
Uniqueness
N-benzyl-2,4,5,6-tetrachloropyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both a benzyl group and multiple chlorine atoms. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in scientific research.
Properties
IUPAC Name |
N-benzyl-2,4,5,6-tetrachloropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4N2O/c14-9-8(11(16)19-12(17)10(9)15)13(20)18-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKAUYWKQYUZPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C(=C(N=C2Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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